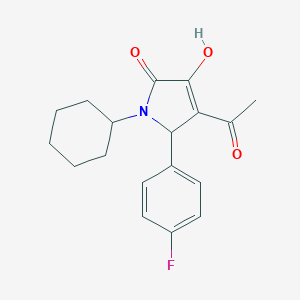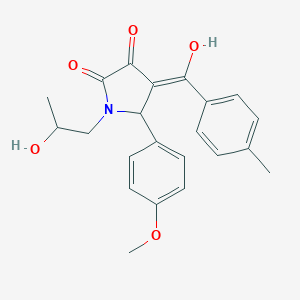
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It was first synthesized in 2010 by scientists at Acetylon Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
HDAC6 is a class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one increases the acetylation levels of these proteins, leading to altered cellular processes. For example, increased acetylation of α-tubulin can lead to destabilization of microtubules, which is important for cell division and migration. In addition, increased acetylation of HSP90 can lead to increased protein folding and chaperone activity, which is important for protein homeostasis.
Biochemical and Physiological Effects:
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease model studied. In cancer cells, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, potentially through the modulation of microtubule dynamics and HSP90 chaperone activity. In neurodegenerative disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance autophagy and reduce protein aggregation, potentially through the modulation of α-tubulin acetylation. In autoimmune disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and cytokine production, potentially through the modulation of NF-κB signaling.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its selectivity for HDAC6 and its ability to modulate multiple cellular processes. However, there are also limitations to its use in lab experiments. For example, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has low solubility and poor pharmacokinetic properties, which can limit its efficacy in vivo. In addition, the off-target effects of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other HDAC isoforms and non-histone proteins can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to study its potential therapeutic applications in other diseases, such as infectious diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular processes and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more selective and potent HDAC6 inhibitors may provide new opportunities for therapeutic intervention in various diseases.
Méthodes De Synthèse
The synthesis of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the reaction of cyclohexanone with ethyl acetoacetate to yield 1,5-diketone. The 1,5-diketone is then reacted with 4-fluorobenzaldehyde to produce 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. It has been shown to selectively inhibit HDAC6, which plays a critical role in regulating cellular processes such as protein degradation, microtubule dynamics, and autophagy. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can modulate these cellular processes and potentially lead to therapeutic benefits.
Propriétés
Formule moléculaire |
C18H20FNO3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
3-acetyl-1-cyclohexyl-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-9-13(19)10-8-12)20(18(23)17(15)22)14-5-3-2-4-6-14/h7-10,14,16,22H,2-6H2,1H3 |
Clé InChI |
NJDKFOKMCRBASE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)

